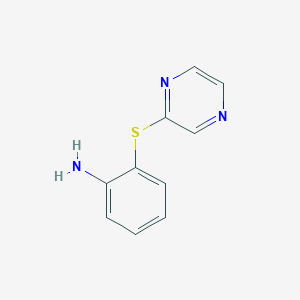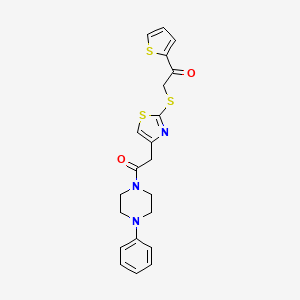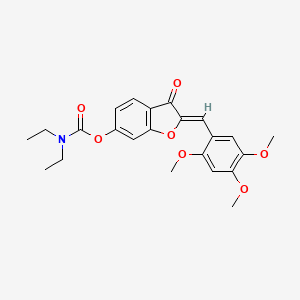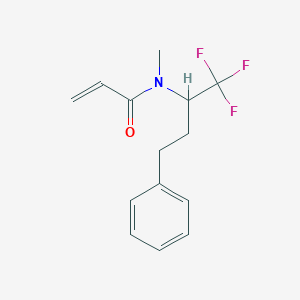
2-(2-Pyrazinylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Pyrazinylsulfanyl)aniline” is a chemical compound with the CAS Number: 129242-49-5 . It has a molecular weight of 203.27 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H9N3S . The InChI code for this compound is 1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 . Theoretical methods for calculation of phenol/aniline redox properties can be used to validate the accuracy of the measured potentials .科学的研究の応用
1. Synthesis and Antimicrobial Activity
2-(2-Pyrazinylsulfanyl)aniline derivatives have been studied for their role in the synthesis of novel heterocyclic disazo dyes. These dyes show significant antimicrobial activity, making them potentially useful in medical and industrial applications. The detailed synthesis process and the absorption characteristics of these dyes have been examined, highlighting their potential in various fields (Karcı et al., 2009).
2. Reactivity and Regioselectivity in Chemical Reactions
The compound has been utilized in studies exploring the Diels-Alder reactions with alkynes, yielding various aniline derivatives. These studies provide insights into the reactivity and regioselectivity of this compound in chemical synthesis, which is crucial for developing new pharmaceuticals and materials (Kranjc & Kočevar, 2005).
3. Environmental Applications in Aniline Degradation
Research involving the degradation of aniline, a toxic industrial chemical, has employed derivatives of this compound. Studies have investigated the effectiveness of rice straw biochar in activating persulfate for aniline degradation, which is significant for environmental remediation efforts (Wu et al., 2018).
4. Development of Fluorescent Materials
This chemical has been used in the development of tunable fluorophores, which are important in imaging and sensor technology. The structural, electrochemical, and photophysical properties of these materials can be adjusted for various applications, making them valuable in scientific research and technology (Liddle et al., 2007).
5. Electroluminescence and Optoelectronic Applications
Studies have also focused on the synthesis and application of compounds derived from this compound in the field of optoelectronics, particularly in the development of electroluminescent materials. This research is pivotal for advancing the technology in organic light-emitting diodes (OLEDs) and other display technologies (Vezzu et al., 2010).
Safety and Hazards
The safety information for “2-(2-Pyrazinylsulfanyl)aniline” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
It is known that arylamines, a group to which this compound belongs, are generally very reactive towards electrophilic aromatic substitution .
Mode of Action
Arylamines, such as this compound, are known to be highly reactive and undergo various substitution reactions . The strongest activating and ortho/para-directing substituents are the amino (-NH 2) and hydroxyl (-OH) groups .
Biochemical Pathways
It is known that arylamines can influence a variety of metabolic processes .
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Arylamines are known to be highly reactive and can undergo various chemical reactions, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of arylamines .
特性
IUPAC Name |
2-pyrazin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSPGDPAJKWVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)



![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)
![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3005401.png)


![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)

![3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3005407.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005412.png)
![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)
